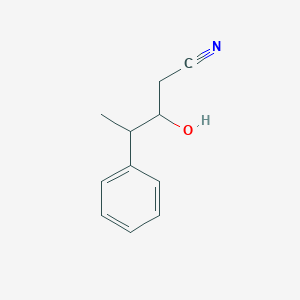

3-Hydroxy-4-phenylpentanenitrile

Beschreibung

3-Hydroxy-4-phenylpentanenitrile is an aliphatic nitrile derivative featuring a hydroxyl (-OH) group at the third carbon and a phenyl (-C₆H₅) substituent at the fourth carbon of a pentanenitrile backbone. Key characteristics can be inferred from similar compounds:

- Functional Groups: The hydroxyl and nitrile groups confer polarity and reactivity, enabling participation in hydrogen bonding, nucleophilic additions, and cyclization reactions.

- Phenyl Substituent: The aromatic ring introduces steric bulk and electronic effects, likely enhancing lipophilicity and influencing interactions with biological targets or synthetic intermediates .

Eigenschaften

Molekularformel |

C11H13NO |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

3-hydroxy-4-phenylpentanenitrile |

InChI |

InChI=1S/C11H13NO/c1-9(11(13)7-8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7H2,1H3 |

InChI-Schlüssel |

KCNROOMSGXVFQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)C(CC#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-phenylpentanenitrile can be synthesized through several methods. One common approach involves the cross-coupling of allylic alcohols and nitriles using a manganese catalyst. The reaction typically takes place in the presence of potassium carbonate (K2CO3) in toluene at 110°C for about 4 hours . The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-4-phenylpentanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-phenylpentanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-4-phenylpentanenitrile.

Reduction: Formation of 3-hydroxy-4-phenylpentylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-phenylpentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-phenylpentanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These functional groups make the compound versatile in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

The position of functional groups significantly alters chemical behavior. Key comparisons include:

Key Differences :

- Reactivity : The phenyl group in 3-hydroxy-4-phenylpentanenitrile may stabilize intermediates via resonance, unlike methyl or alkynyl substituents .

- Biological Activity: Hydroxyl-containing analogs (e.g., 3-hydroxy-3,3-diphenylpropanenitrile) exhibit enhanced solubility and receptor affinity compared to non-hydroxylated variants .

Substituted Phenyl Derivatives

Variations in phenyl ring substitution further diversify properties:

Key Insights :

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 3-hydroxy-4-(4-(trifluoromethyl)phenyl)picolinonitrile ) increase nitrile electrophilicity, favoring nucleophilic attacks.

- Steric Effects: Bulky substituents (e.g., tert-butyl in 4-(tert-butyl)-3-hydroxypicolinonitrile ) may limit access to reactive sites in synthetic pathways.

Stereochemical Variants

Stereochemistry critically impacts reactivity and biological interactions:

| Compound Name | Stereochemistry | Key Features | Reference |

|---|---|---|---|

| (3R,4S)-4-Hydroxy-3-methylpentanenitrile | R,S configuration | Enantioselective synthesis; potential for chiral drug intermediates. | |

| Ethyl (3S)-3-hydroxy-2-methylidene-5-phenylpent-4-enoate | S configuration | Used in stereospecific cycloadditions and natural product synthesis. |

Implications for 3-Hydroxy-4-phenylpentanenitrile :

- If chiral centers exist (e.g., at C3 or C4), enantiomers may show divergent biological activities or catalytic efficiencies .

Biologische Aktivität

3-Hydroxy-4-phenylpentanenitrile is a nitrile compound that has garnered interest due to its potential biological activities. This compound features a hydroxyl group, a phenyl ring, and a nitrile functional group, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The chemical formula for 3-Hydroxy-4-phenylpentanenitrile is . The compound's structure can be illustrated as follows:

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and increases solubility in polar solvents.

- Phenyl Group (C6H5) : Provides lipophilicity and can influence the compound's interaction with biological membranes.

- Nitrile Group (-C≡N) : Known for its ability to participate in various chemical reactions, including nucleophilic addition.

Pharmacological Effects

Research into the biological activity of 3-Hydroxy-4-phenylpentanenitrile has indicated several potential pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. For instance, nitriles are often explored for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : The presence of the hydroxyl group may enhance anti-inflammatory properties, as hydroxylated compounds frequently exhibit such activities.

- Cytotoxicity : Some studies suggest that related compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various nitriles, including those structurally related to 3-Hydroxy-4-phenylpentanenitrile. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of hydroxylated nitriles. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their therapeutic potential in inflammatory diseases.

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| 3-Hydroxy-4-phenylpentanenitrile | Moderate | High | Moderate |

| Related Nitrile A | High | Moderate | Low |

| Related Nitrile B | Low | High | High |

The mechanisms through which 3-Hydroxy-4-phenylpentanenitrile exerts its biological effects may involve:

- Interaction with Enzymes : The nitrile group can act as a Michael acceptor, potentially modifying enzyme activity.

- Receptor Binding : The phenyl group may facilitate binding to various receptors involved in inflammation and cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.